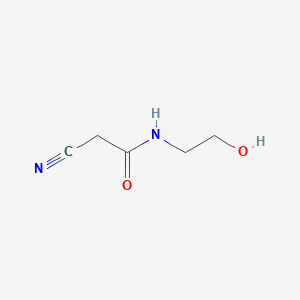![molecular formula C13H19NO3 B1277016 [3-(2-モルホリノエトキシ)フェニル]メタノール CAS No. 857284-07-2](/img/structure/B1277016.png)
[3-(2-モルホリノエトキシ)フェニル]メタノール
概要
説明
[3-(2-Morpholinoethoxy)phenyl]methanol: is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is known for its unique properties and is primarily used in scientific experiments.
科学的研究の応用
Chemistry: In chemistry, [3-(2-Morpholinoethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is used to study the effects of morpholinoethoxy groups on biological systems. It is often used in the development of new drugs and therapeutic agents.
Medicine: In medicine, [3-(2-Morpholinoethoxy)phenyl]methanol is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Morpholinoethoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde reacts with the chloroethylmorpholine to form the desired product.
Industrial Production Methods: Industrial production of [3-(2-Morpholinoethoxy)phenyl]methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include sodium hydroxide as a base and ethanol as a solvent.
化学反応の分析
Types of Reactions:
Oxidation: [3-(2-Morpholinoethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like sodium hydride and potassium carbonate are used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
作用機序
The mechanism of action of [3-(2-Morpholinoethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The morpholinoethoxy group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
- [3-(2-Piperidinoethoxy)phenyl]methanol
- [3-(2-Pyrrolidinoethoxy)phenyl]methanol
- [3-(2-Azidoethoxy)phenyl]methanol
Comparison:
- [3-(2-Piperidinoethoxy)phenyl]methanol: Similar structure but contains a piperidine ring instead of a morpholine ring. This difference can affect its reactivity and biological activity.
- [3-(2-Pyrrolidinoethoxy)phenyl]methanol: Contains a pyrrolidine ring, which can lead to different chemical and biological properties compared to the morpholine ring.
- [3-(2-Azidoethoxy)phenyl]methanol: Contains an azido group, which can significantly alter its reactivity and potential applications.
Uniqueness: The presence of the morpholinoethoxy group in [3-(2-Morpholinoethoxy)phenyl]methanol imparts unique chemical and biological properties, making it distinct from other similar compounds.
特性
IUPAC Name |
[3-(2-morpholin-4-ylethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14/h1-3,10,15H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHYOLUKMGNRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428204 | |
| Record name | [3-(2-Morpholinoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-07-2 | |
| Record name | [3-(2-Morpholinoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-](/img/structure/B1276934.png)
![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)








![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)
![5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1276969.png)

